Quinolin-7-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a quinoline ring system at the 7-position. This compound has garnered attention in synthetic organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The incorporation of boron into organic molecules enhances their reactivity and facilitates the formation of carbon-carbon bonds.
Quinolin-7-ylboronic acid can be synthesized from various quinoline derivatives through borylation reactions. These reactions typically involve the introduction of a boron atom into the quinoline structure, often utilizing bis(pinacolato)diboron or other boron reagents in the presence of a palladium catalyst.
Quinolin-7-ylboronic acid is classified as:
The synthesis of quinolin-7-ylboronic acid can be achieved through several methods, primarily focusing on borylation techniques. One notable method involves the palladium-catalyzed C-H borylation of quinoline derivatives.
The reaction conditions can vary based on substrate reactivity and desired product yield. Optimization studies often include varying temperature, time, and concentration of reagents to enhance yields and selectivity for quinolin-7-ylboronic acid .
Quinolin-7-ylboronic acid participates in several key reactions:
The efficiency of these reactions often depends on the electronic nature of both the boronic acid and the coupling partner. Electron-rich substrates typically react more favorably than electron-deficient ones .
The mechanism for reactions involving quinolin-7-ylboronic acid generally follows these steps:
Relevant data indicates that quinolin-7-ylboronic acid can be stored under inert conditions to prevent hydrolysis and degradation .
Quinolin-7-ylboronic acid serves multiple roles in scientific research:
Boronic acids have undergone a transformative journey in medicinal chemistry, evolving from laboratory curiosities to pharmacologically essential motifs. Their unique tetrahedral geometry and reversible covalent binding with diols underpinned early applications in carbohydrate recognition and nucleoside transport modulation. The pivotal approval of the proteasome inhibitor bortezomib (2003) validated boronic acids as drug scaffolds, demonstrating their capacity for targeted covalent inhibition via boronate formation with catalytic threonine residues [9]. This breakthrough catalyzed intensive exploration of boron-containing compounds, leading to advanced therapeutics like ixazomib (multiple myeloma) and crisaborole (anti-inflammatory), which exploit boron’s ability to fine-tune electronic properties, enhance binding specificity, and improve metabolic stability [4]. Within this landscape, heteroarylboronic acids emerged as privileged structures due to their dual functionality: the boronic acid moiety enables Suzuki-Miyaura cross-coupling for rapid diversification, while the heterocyclic core provides rich target engagement potential. Quinolinylboronic acids, particularly the 7-isomer, represent a strategic intersection of these attributes, combining quinoline’s proven bioactivity with boron’s tunable reactivity [6] [9].
Quinolin-7-ylboronic acid (CAS 629644-82-2) exemplifies a "privileged scaffold" owing to its structural versatility and broad pharmacophoric compatibility. The quinoline nucleus offers distinct advantages: 1) Planar aromatic surface facilitating π-stacking with protein binding pockets; 2) Tertiary nitrogen enabling hydrogen bonding or protonation-dependent solubility modulation; 3) Multiple derivatization points (C2-C8, N1) for structure-activity relationship (SAR) exploration [9]. Positioning the boronic acid at the 7-site is critical: this location minimizes steric hindrance during cross-coupling reactions compared to C2 or C8 analogues, while electronic effects from the adjacent heteroatom enhance stability. The scaffold’s utility is demonstrated in kinase inhibitor development, where its boron facilitates interactions with ATP-binding site lysines or serines, and in antibiotic hybrids, where it disrupts bacterial membrane integrity [4] [6] [9]. Commercially available with ≥95% purity (e.g., Chem-Impex CI17168), it serves as a key synthon for high-throughput diversification via Suzuki-Miyaura coupling, enabling rapid library generation targeting diverse biological pathways [8].
Quinolin-7-ylboronic acid derivatives are increasingly pivotal in polypharmacology—designing single molecules to modulate multiple disease-relevant targets. This approach is particularly valuable in oncology and neurodegeneration, where pathogenic cascades involve complex networks. The scaffold’s intrinsic "target promiscuity" stems from its balanced hydrophobicity (cLogP ~1.8), moderate polar surface area (~40 Ų), and boron-mediated binding plasticity, enabling adaptation to distinct protein environments [2] [5]. AI platforms like POLYGON leverage these properties, embedding quinolinylboronic acids within generative chemical spaces optimized for dual-target inhibition. For example, derivatives generated by POLYGON show simultaneous nanomolar affinity for MEK1 and mTOR kinases (ΔG = -8.4 to -9.3 kcal/mol), disrupting cancer signaling cascades more effectively than single-target inhibitors [2]. Computational analyses confirm quinolin-7-ylboronic acid’s presence in regions of chemical embedding space enriched for polypharmacology, where structural analogs demonstrate >82.5% likelihood of dual-target activity [2] [10]. This positions the scaffold as a critical building block for next-generation multitarget therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7